alpha-GalCer - 158021-47-7

alpha-GalCer

Catalog Number: EVT-272312
CAS Number: 158021-47-7
Molecular Formula: C50H99NO9
Molecular Weight: 858.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alpha-galactosylceramide, also known as alpha-GalCer or alpha-GalCer, is a synthetic glycolipid analog of a natural product originally isolated from a marine sponge. [] It belongs to the class of glycosphingolipids, characterized by a sphingosine backbone, a fatty acid chain, and a carbohydrate moiety. [] Alpha-GalCer has gained significant attention in scientific research due to its unique ability to specifically activate a subset of T lymphocytes known as invariant natural killer T (iNKT) cells. [, ] iNKT cells bridge innate and adaptive immunity, playing a critical role in various immune responses, including tumor surveillance, host defense against infections, and regulation of autoimmunity. [, , , , , ]

Future Directions
  • Developing alpha-GalCer analogues with improved therapeutic properties: Ongoing efforts focus on synthesizing alpha-GalCer analogues that can preferentially induce either Th1 or Th2 responses to achieve more specific therapeutic effects. [] This includes modifying the structure of alpha-GalCer to enhance its stability, bioavailability, and targeting to specific tissues or cell types.

  • Exploring the use of alpha-GalCer in combination therapies: Studies are underway to investigate the synergistic effects of alpha-GalCer with other immunomodulatory agents or conventional therapies in treating various diseases, such as cancer and autoimmune disorders. [, , , ]

KRN7000

Compound Description: KRN7000 is a synthetic glycosphingolipid with a structure closely resembling α-GalCer. It acts as a potent agonist of natural killer T (NKT) cells, a unique subset of T lymphocytes that bridge innate and adaptive immunity. KRN7000 exerts its effects by binding to CD1d molecules on antigen-presenting cells (APCs), which then present it to the T-cell receptors (TCRs) of NKT cells. This interaction leads to NKT cell activation and subsequent release of a wide array of cytokines, including both Th1 cytokines like interferon-gamma (IFN-γ) and Th2 cytokines like interleukin-4 (IL-4). [, , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: KRN7000 is often used interchangeably with α-GalCer in the literature, reflecting their nearly identical structures and biological effects. Both compounds are potent NKT cell agonists and have been explored for their potential in treating various diseases, including cancer and autoimmune disorders. [, , , , , , , , , , , , , , , , , , , , , , , , ]

α-Mannosylceramide (α-ManCer)

Compound Description: α-Mannosylceramide is a synthetic glycolipid analogue of α-GalCer where the galactose sugar moiety is replaced with mannose. Unlike α-GalCer, α-ManCer does not activate NKT cells. []

Relevance: α-ManCer serves as a valuable negative control in studies involving α-GalCer. Its inability to activate NKT cells highlights the specificity of the interaction between α-GalCer, CD1d, and the TCR of NKT cells. This specificity underscores the importance of the galactose moiety in α-GalCer for its biological activity. []

Betathine™

Compound Description: Betathine™ is a low-molecular-weight, non-toxic immune stimulant that has shown efficacy in various in vivo and in vitro models, including models of aggressive cancers such as myeloma, melanoma, and breast cancer. []

Relevance: While not structurally related to α-GalCer, Betathine™ is mentioned in the context of immune stimulation and anti-cancer activity, similar to the early research focus on α-GalCer. Both compounds highlight the potential of immune modulation as a therapeutic strategy for cancer. []

NBD-α-GalCer

Compound Description: NBD-α-GalCer is a fluorescently labeled analogue of α-GalCer, synthesized by conjugating a fluorescent probe, nitrobenzoxadiazole (NBD), to the α-GalCer molecule. This modification allows for the tracking of α-GalCer binding and uptake by cells. []

Relevance: NBD-α-GalCer was developed to study the cellular mechanisms of α-GalCer presentation and recognition. Its fluorescent properties enable researchers to visualize its interaction with CD1d molecules and track its trafficking within cells, providing insights into the mechanisms underlying α-GalCer-mediated NKT cell activation. []

Biotinylated α-GalCer

Compound Description: Biotinylated α-GalCer refers to a group of α-GalCer analogues that have been modified by attaching a biotin molecule. This modification allows for the detection or isolation of α-GalCer-interacting molecules using streptavidin-based systems. []

Relevance: Biotinylated α-GalCer derivatives were developed as tools to study the interaction of α-GalCer with CD1d molecules. The biotin tag allows for the detection and isolation of α-GalCer-CD1d complexes, facilitating research into the molecular details of this interaction and its role in NKT cell activation. []

OCH

Compound Description: OCH is a synthetic analogue of α-GalCer characterized by a truncated sphingosine chain. Unlike α-GalCer, which induces both Th1 and Th2 cytokines, OCH preferentially induces a Th2-biased cytokine response in NKT cells. [, ]

Relevance: The development of OCH stems from efforts to create α-GalCer analogues with more selective immunological effects. Its ability to skew the cytokine response towards Th2 makes it a potentially valuable tool for treating Th1-mediated autoimmune diseases, where α-GalCer’s ability to induce both Th1 and Th2 responses could be detrimental. [, ]

C20:2

Compound Description: C20:2 is an N-acyl variant of α-GalCer. In contrast to KRN7000, which exacerbates graft-versus-host disease (GVHD), C20:2 was shown to inhibit GVHD in murine models of allogeneic stem cell transplantation. []

Relevance: C20:2 highlights the possibility of fine-tuning the biological effects of α-GalCer through structural modifications. Its contrasting effect on GVHD compared to KRN7000 emphasizes the potential of developing α-GalCer analogues with improved safety and efficacy profiles for specific therapeutic applications. []

Agelasphin-9b

Compound Description: Agelasphin-9b is a naturally occurring α-galactosylceramide originally isolated from the marine sponge Agelas mauritianus. []

Relevance: Agelasphin-9b served as the initial inspiration for the development of α-GalCer and KRN7000. It possesses similar immunostimulatory properties, highlighting the potential of marine natural products as sources of novel immunomodulatory agents. []

Source and Classification

KRN7000 is classified as a glycolipid and is derived from marine organisms, specifically from the Okinawan sponge Agelas mauritianus. It is recognized as an important ligand for the CD1d protein found on antigen-presenting cells. The KRN7000/CD1d complex is pivotal for stimulating invariant Natural Killer T cells to release various bioactive cytokines, making it a valuable compound in immunological research and vaccine development .

Synthesis Analysis

The synthesis of KRN7000 has been a subject of extensive research due to the challenges associated with forming the α-1,2-cis-glycosidic bond. Traditional methods often faced difficulties in achieving the desired stereochemistry. Recent advancements have introduced more efficient synthetic routes. For instance, one robust method employs 4,6-di-tert-butylsilylene as a protecting group along with C-2 and C-3 benzoyl-protected donors. The final deprotection step is compatible with modifications at the C-6 position, facilitating the introduction of reactive groups such as azides and alkynes .

A typical synthesis involves:

  1. Activation: The thioglycoside donor is activated using N-iodosuccinimide and trifluoromethanesulfonic acid in anhydrous dichloromethane at low temperatures.
  2. Glycosylation: The reaction yields the desired α-anomer predominantly.
  3. Deprotection: Sequential removal of protecting groups using tetrabutylammonium fluoride and Zemplén deprotection methods .
Molecular Structure Analysis

KRN7000 has a complex molecular structure characterized by its sphingosine backbone and a galactose moiety linked via a glycosidic bond. The molecular formula is C44H61N3O13C_{44}H_{61}N_3O_{13}, indicating the presence of multiple hydroxyl groups that are critical for its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate its structure, confirming the stereochemistry at various positions .

Key structural features include:

  • Sphingosine Backbone: This component is essential for its interaction with CD1d.
  • Galactose Moiety: The configuration of this sugar unit is crucial for binding affinity and subsequent immune activation.
Chemical Reactions Analysis

KRN7000 participates in several chemical reactions primarily involving glycosylation processes. These reactions are integral to its synthesis and modification into analogs with varied biological activities. The formation of the glycosidic bond is facilitated by using different protective groups that allow selective reactions without compromising the integrity of functional groups.

The compound can also undergo hydrogenation reactions to modify certain functional groups while retaining its core structure . Additionally, modifications at the C-6 position have been explored to enhance its immunological properties.

Mechanism of Action

The mechanism of action for KRN7000 revolves around its ability to bind to CD1d molecules on antigen-presenting cells. Upon binding, KRN7000 activates invariant Natural Killer T cells, leading to their proliferation and the release of various cytokines such as interferon-gamma and interleukin-4. This activation promotes both innate and adaptive immune responses.

Research has shown that specific structural features of KRN7000 are critical for its efficacy:

  • The C2–NH2 group and C3–OH group on the sphingosine backbone significantly influence its activity.
  • Variations in these groups can lead to differences in cytokine profiles released by activated T cells .
Physical and Chemical Properties Analysis

KRN7000 exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility in organic solvents due to its complex structure.
  • Stability: The compound's stability can be affected by environmental conditions such as temperature and pH.
  • Molecular Weight: Approximately 862.42 g/mol when considering sodium adducts.

Characterization techniques such as High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy provide detailed insights into its purity and structural integrity .

Applications

KRN7000 has significant applications in both basic research and clinical settings:

  • Vaccine Development: It serves as an adjuvant in vaccines against cancer, bacterial infections, and viral diseases by enhancing immune responses.
  • Therapeutic Research: Its ability to modulate immune responses makes it a candidate for therapies targeting autoimmune diseases and cancers.
  • Analytical Chemistry: KRN7000 analogs are utilized in studies aimed at understanding structure-activity relationships within immune modulation .
Introduction to KRN7000 in Immunological Research

Historical Discovery and Development of α-Galactosylceramide Analogues

The discovery of KRN7000 originated from an anticancer drug screening program investigating bioactive compounds from marine organisms. Researchers at the Kirin Brewery Company isolated agelasphins—glycosphingolipids from the Okinawan marine sponge Agelas mauritianus—that demonstrated potent antitumor activity in mouse models [5] [6]. Through systematic structure-activity relationship (SAR) studies of over 200 synthetic analogues, the optimized compound KRN7000 emerged with superior immunological properties. This synthetic α-galactosylceramide features an α-anomeric galactose moiety linked to a C26:0 N-acyl chain (hexacosanoyl) and a C18:0 sphingosine base (phytosphingosine) [1] [4].

Key milestones in analogue development include:

  • OCH: A truncated sphingosine chain variant (C9 sphingosine) identified in 2001 that biases cytokine production toward Th2 (IL-4) over Th1 (IFN-γ) responses, showing efficacy in autoimmune encephalomyelitis models [1].
  • RCAI-147/-160: Hydroxylated analogues with 2-3 additional hydroxyl groups that demonstrated enhanced suppression of experimental autoimmune encephalomyelitis (EAE) compared to KRN7000 [1].
  • C-glycoside analogues: Developed to resist enzymatic degradation, these compounds replace the oxygen glycosidic bond with a carbon linkage, improving metabolic stability while retaining iNKT cell activation capacity [6].
  • 6'-Modified analogues: Compounds with ester, amide, or triazole modifications at the C6' position of galactose that can skew responses toward Th1-dominant cytokine profiles [4] [6].

Table 1: Structural Evolution of KRN7000 Analogues and Their Immunological Properties

CompoundKey Structural ModificationsCytokine BiasTherapeutic Implications
KRN7000Prototype: α-linked galactose, C26:0 acyl, C18:0 sphingosineBalanced IFN-γ/IL-4Antitumor immunity baseline [5]
OCHTruncated sphingosine (C9)Th2 (IL-4 > IFN-γ)Autoimmune disease suppression [1]
RCAI-147Triple hydroxylation on lipid chainsEnhanced IL-4EAE suppression [1]
C-GalCer (C-link)Carbon-glycosidic bond replacementBalancedImproved metabolic stability [6]
6'-O-alkyl-GalCerAlkyl chain extension at galactose C6'Th1 (IFN-γ > IL-4)Antitumor enhancement [4]

These structural refinements have enabled researchers to "tune" iNKT cell responses toward specific therapeutic outcomes, transforming KRN7000 from a single entity into a versatile platform for immune modulation [4] [6]. The analogue development process exemplifies rational immunopharmacology—systematically altering molecular features to direct specific immune responses while minimizing unintended effects.

Role of KRN7000 in Bridging Innate and Adaptive Immunity

KRN7000 exerts its immunomodulatory effects through precise activation of iNKT cells, which serve as cellular bridges connecting innate recognition with adaptive effector functions. The mechanism begins when antigen-presenting cells (APCs) such as dendritic cells load KRN7000 onto CD1d molecules—non-polymorphic MHC class I-like proteins specialized for lipid antigen presentation [2] [6]. The ternary complex of CD1d-KRN7000 engages the semi-invariant T-cell receptor (TCR) on iNKT cells (Vα24-Jα18/Vβ11 in humans, Vα14-Jα18/Vβ8.2/7/2 in mice) with high affinity, triggering rapid iNKT cell activation within 1-2 hours [2] [5].

Three interconnected mechanisms enable KRN7000 to integrate immune responses:

  • Cytokine Storm Initiation: Activated iNKT cells immediately secrete copious amounts of both Th1 (IFN-γ, TNF-α) and Th2 (IL-4, IL-13) cytokines. This "cytokine storm" creates a local immunogenic microenvironment that secondarily activates natural killer (NK) cells, conventional T cells, and B cells [2] [5] [8].
  • Dendritic Cell Licensing: KRN7000-stimulated iNKT cells upregulate CD40L, engaging CD40 on dendritic cells. This interaction enhances DC maturation, IL-12 production, and cross-presentation capacity to conventional T cells—a process critical for generating adaptive antitumor immunity [2] [9].
  • Transactivation Networks: Through IFN-γ release and cell-to-cell contact, iNKT cells enhance the cytotoxicity of NK cells against CD1d-negative tumor targets. This transactivation creates an amplification loop whereby innate effectors eliminate malignant cells not directly recognized by iNKT cells [5] [9].

The functional outcome of KRN7000 administration depends critically on the immunological context. In tumor-bearing hosts, the Th1-skewed response promotes cytotoxic T lymphocyte (CTL) activation and tumor clearance [5] [9]. Conversely, in autoimmune settings, properly timed KRN7000 administration can induce regulatory immune states through IL-4 and IL-13 production that inhibits pathogenic Th17 responses [1] [10]. This immunological duality positions KRN7000 as a master regulator rather than a simple immune activator.

KRN7000 as a Model Compound for Invariant Natural Killer T (iNKT) Cell Activation

KRN7000 has become the reference agonist for dissecting iNKT cell biology due to its unparalleled specificity for the invariant TCR-CD1d axis. Its utility extends across multiple research domains:

Molecular Recognition Studies:Crystallographic analyses of the TCR-CD1d-KRN7000 ternary complex reveal how the galactose headgroup is solvent-exposed for TCR interaction while the lipid chains bury deep within CD1d's hydrophobic A' and F' pockets [6]. The hydrogen bonding network between galactose O4, O6, and TCR residues explains the strict α-anomeric requirement—β-linked galactosylceramides fail to activate iNKT cells. These structural insights guide rational analogue design to modulate TCR binding affinity [4] [6].

Functional Dichotomy of iNKT Responses:KRN7000 demonstrates the paradoxical capacity to either enhance or suppress immune pathologies depending on context:

  • Proinflammatory Effects: In cancer models, KRN7000 triggers IFN-γ-dependent tumor clearance through CTL/NK activation. Clinical studies with αGalCer-pulsed antigen-presenting cells showed increased IFN-γ-producing cells and NK activation in non-small cell lung cancer patients, correlating with prolonged survival [9].
  • Immunoregulatory Effects: In autoimmune and inflammatory settings, certain administration protocols induce anergy or Th2 bias. Hydroxylated analogues like RCAI-147 suppress EAE through enhanced IL-4 production, while neonatal sepsis studies show KRN7000 pretreatment increases TGF-β1, reducing inflammation and lung injury [1] [10].

Anergy Induction and Temporal Dynamics:A critical phenomenon observed with KRN7000 is the induction of long-term iNKT cell anergy after initial activation. Parekh et al. demonstrated that a single KRN7000 injection renders iNKT cells unresponsive for ≥1 month—a state characterized by impaired IFN-γ production and TCR signaling defects reversible by IL-2 [3]. This anergy has therapeutic implications:

  • Sequential administration in cancer may be counterproductive due to unresponsive iNKT cells
  • Anergy induction could be exploited in autoimmune conditions where sustained iNKT activation is detrimental
  • Alternative dosing routes (intradermal) and weaker agonists may circumvent anergy [3] [5]

Table 2: Key Clinical Findings from KRN7000-Based Therapeutic Studies

ConditionInterventionKey Immune FindingsReference
Advanced Solid TumorsIV KRN7000 monotherapyDose-dependent iNKT cell disappearance; cytokine surges only in patients with normal baseline iNKT counts [7]Giaccone et al.
Non-Small Cell Lung CancerαGalCer-pulsed APC IV infusionsSignificant expansion of IFN-γ+ cells, NK cells, and effector CD8+ T cells; prolonged median survival (21.9 months) [9]Motohashi et al.
Chronic Hepatitis CIV KRN7000 monotherapyEnhanced NK cell cytotoxicity; transient viral load reduction correlated with CD1d expression on hepatocytes [5]van der Vliet et al.
Refractory Head/Neck CancerαGalCer-pulsed APC therapyIncreased iNKT cell numbers and NK cell activity in responders [9]Uchida et al.

The enduring scientific value of KRN7000 lies in its continued revelation of fundamental principles: how lipid antigens are presented, how iNKT cells integrate environmental signals, and how immune responses can be therapeutically steered through precise glycolipid engineering. Future research will likely focus on next-generation analogues with improved pharmacokinetics, reduced anergy induction, and context-dependent response profiles to fully harness the immunoregulatory potential of this remarkable compound class.

Properties

CAS Number

158021-47-7

Product Name

KRN7000

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide

Molecular Formula

C50H99NO9

Molecular Weight

858.3 g/mol

InChI

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1

InChI Key

VQFKFAKEUMHBLV-BYSUZVQFSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O

Solubility

Soluble in DMSO

Synonyms

KRN 7000
KRN 7000, 1S-(1R*,2R*,3S*)-beta-D-galacto isomer
KRN-7000
KRN7000

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.